Barium 2-cyanoethyl phosphate

Description

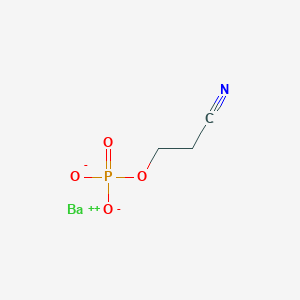

Structure

3D Structure of Parent

Properties

CAS No. |

5015-38-3 |

|---|---|

Molecular Formula |

C3H6BaNO4P |

Molecular Weight |

288.38 g/mol |

IUPAC Name |

barium(2+);2-cyanoethyl phosphate |

InChI |

InChI=1S/C3H6NO4P.Ba/c4-2-1-3-8-9(5,6)7;/h1,3H2,(H2,5,6,7); |

InChI Key |

JVBZVUCARVJMSX-UHFFFAOYSA-N |

SMILES |

C(COP(=O)([O-])[O-])C#N.[Ba+2] |

Canonical SMILES |

C(COP(=O)(O)O)C#N.[Ba] |

Other CAS No. |

5015-38-3 |

Pictograms |

Irritant |

Synonyms |

Barium 2-Cyanoethyl Phosphate; Barium β-Cyanoethyl Phosphate; |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Barium 2-Cyanoethyl Phosphate (BaCEP)

CAS: 5015-38-3 Role: Strategic Phosphorylating Agent & Protecting Group Precursor

Executive Summary

Barium 2-cyanoethyl phosphate (BaCEP) is a specialized organophosphorus reagent historically and currently significant in the synthesis of nucleotides, phospholipids, and phosphosugars. While modern automated synthesis often utilizes phosphoramidites, BaCEP remains a critical reagent for solution-phase synthesis of phosphate monoesters where specific protecting group strategies are required.

Its utility is derived from its dual nature: the Barium cation renders the compound stable and easy to purify via precipitation, while the 2-cyanoethyl group serves as a "masked" phosphate function. This group is stable to acidic conditions (required for removing trityl groups) but is cleanly excised via

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

| Property | Data |

| IUPAC Name | Barium 2-cyanoethyl phosphate |

| CAS Number | 5015-38-3 |

| Formula | |

| Molecular Weight | 286.37 g/mol (Anhydrous) / 322.40 g/mol (Dihydrate) |

| Solubility | Insoluble in ethanol, acetone. Sparingly soluble in water.[1] Soluble in dilute acids. |

| Appearance | White to off-white crystalline powder |

| Stability | Stable at room temperature.[2][3] Hygroscopic. |

| Hazards | Toxic by inhalation/ingestion (Barium).[4][5][6] Releases acrylonitrile upon base treatment. |

Mechanistic Principles

The "Why" of Barium

The barium salt form is not the reactive species used in synthesis; it is the storage form .

-

Purification: Barium salts of phosphate monoesters are typically less soluble in water/ethanol mixtures than their sodium or ammonium counterparts, allowing for easy purification by crystallization.

-

Stability: The barium lattice stabilizes the phosphate ester against hydrolysis during storage.

The 2-Cyanoethyl "Switch"

The core value of this molecule is the 2-cyanoethyl protecting group.[3][7] It functions as a base-labile switch.

-

Mechanism: Upon treatment with a base (e.g., ammonium hydroxide or pyridine/water), the proton on the

-carbon (adjacent to the cyano group) is abstracted. -

Result: This triggers a

-elimination, releasing acrylonitrile and the phosphate anion.

Visualization: -Elimination Mechanism

The following diagram illustrates the deprotection pathway that makes this reagent essential for retrieving the target phosphate.

Figure 1: The base-catalyzed

Experimental Protocols

Protocol A: Activation (Conversion to Pyridinium Salt)

Context: The Barium salt is insoluble in the anhydrous organic solvents (Pyridine, DMF) required for phosphorylation. It must be converted to the Pyridinium salt (Py-CEP) before use.

Reagents:

Methodology:

-

Resin Preparation: Wash Dowex 50W-X8 resin with 10% HCl, then water, then 10% aqueous pyridine until the effluent is neutral/slightly basic.

-

Dissolution: Suspend BaCEP (10 mmol) in water (50 mL). It may not dissolve completely.

-

Exchange: Pass the suspension/solution through the resin column. The

ions are captured by the resin, displacing Pyridinium ions ( -

Elution: Elute with 10% aqueous pyridine.

-

Validation: Check the eluate for Barium using a drop of dilute sulfuric acid (no white precipitate of

should form). -

Drying: Evaporate the eluate under reduced pressure (keep temp < 40°C) to a gum. Co-evaporate with anhydrous pyridine (

) to remove traces of water. -

Result: A hygroscopic gum/solid of Pyridinium 2-cyanoethyl phosphate , ready for coupling.

Protocol B: Phosphorylation of a Nucleoside (Tener Method)

Context: This protocol describes the synthesis of a Nucleoside-5'-monophosphate using the activated Py-CEP.

Reagents:

-

Nucleoside (protected if necessary, e.g., 2',3'-O-isopropylidene adenosine)

-

Activated Pyridinium 2-cyanoethyl phosphate (from Protocol A)

-

DCC (Dicyclohexylcarbodiimide) - Condensing Agent

-

Anhydrous Pyridine

Methodology:

-

Coupling: Dissolve the nucleoside (1 mmol) and Py-CEP (3 mmol) in anhydrous pyridine (10 mL).

-

Activation: Add DCC (10 mmol). Seal the reaction vessel.

-

Incubation: Stir at room temperature for 24–48 hours. The solution will become cloudy as Dicyclohexylurea (DCU) precipitates.

-

Quenching: Add water (5 mL) to destroy excess DCC. Stir for 2 hours.

-

Filtration: Filter off the insoluble DCU.

-

Deprotection (The Critical Step):

-

Add concentrated Ammonium Hydroxide (20 mL) to the filtrate.

-

Heat at 60°C for 3 hours (or leave at RT for 24h).

-

Chemical Logic: This step performs two functions: it hydrolyzes the activated phosphate anhydride intermediates and triggers the

-elimination of the cyanoethyl group.

-

-

Isolation: Evaporate solvents. Purify the resulting free nucleotide via ion-exchange chromatography (e.g., DEAE-Cellulose).

Visualization: Activation & Synthesis Workflow

Figure 2: Complete workflow from Barium salt precursor to final Nucleotide.

Safety & Handling

-

Barium Toxicity: Soluble barium salts are highly toxic.[4] While BaCEP has low solubility, gastric acid can solubilize it, leading to absorption. Symptoms include hypokalemia, cardiac arrhythmias, and muscle weakness. Always wear nitrile gloves and a mask.

-

Acrylonitrile Generation: During the deprotection step, acrylonitrile is released.[9] This is a carcinogen and highly flammable. This step must be performed in a chemical fume hood.[7][10]

-

Waste Disposal: All barium-containing waste must be segregated and treated as heavy metal waste. Do not dispose of down the drain.

References

-

Tener, G. M. (1961).[3] "2-Cyanoethyl Phosphate and its Use in the Synthesis of Phosphate Esters". Journal of the American Chemical Society, 83(1), 159–168.[3]

-

PubChem. (n.d.).[8] "Barium 2-cyanoethyl phosphate".[11][2][5][8][12] National Library of Medicine.

-

American Elements. (n.d.). "Barium 2-Cyanoethyl Phosphate".[11][2][5][8][12] Product Technical Data.

Sources

- 1. Barium Phosphate: Versatile Uses and Key Benefits [eureka.patsnap.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Barium 2-Cyanoethyl Phosphate|Phosphorylating Agent [benchchem.com]

- 4. web.faa.illinois.edu [web.faa.illinois.edu]

- 5. BARIUM 2-CYANOETHYLPHOSPHATE|lookchem [lookchem.com]

- 6. pfaltzandbauer.com [pfaltzandbauer.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-Cyanoethyl phosphate barium salt dihydrate | C3H8BaNO6P | CID 21312900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Deprotection of phosphate moieties | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 10. fishersci.com [fishersci.com]

- 11. americanelements.com [americanelements.com]

- 12. Substance Information - ECHA [echa.europa.eu]

Barium 2-cyanoethyl phosphate hydrate molecular weight and structure

Molecular Characterization & Application in Nucleotide Synthesis

Executive Summary

Barium 2-cyanoethyl phosphate hydrate (Ba-CEP) is a specialized organometallic reagent historically and functionally critical to the field of oligonucleotide chemistry. It serves as a stable, isolable precursor for the introduction of a phosphate monoester group protected by a base-labile 2-cyanoethyl moiety. While modern automated synthesis relies heavily on phosphoramidites, Ba-CEP remains the gold standard for solution-phase synthesis of 5'-mononucleotides and specialized phosphorylated synthons due to its unique stability profile and clean deprotection mechanics via

This guide provides a rigorous analysis of its physicochemical properties, structural logic, and a validated protocol for its application in nucleoside phosphorylation (the Tener Reaction).

Part 1: Physicochemical Profile[1]

The utility of Barium 2-cyanoethyl phosphate lies in its dual nature: the barium salt provides shelf-stability (preventing hydrolysis of the phosphate ester), while the cyanoethyl group acts as a "chemical safety switch" that can be removed under mild alkaline conditions.[1]

Table 1: Chemical Specifications

| Property | Data | Notes |

| IUPAC Name | Barium(2+); 2-cyanoethyl phosphate; dihydrate | |

| Common Name | Barium 2-cyanoethyl phosphate | Often referred to as "Ba-CEP" |

| CAS Number | 5015-38-3 (Anhydrous)207121-42-4 (Hydrate) | Verify specific batch COA for hydration state.[2][3][4][5] |

| Molecular Formula | ||

| Molecular Weight | 286.37 g/mol (Anhydrous)322.40 g/mol (Dihydrate) | Critical for stoichiometric calculations. |

| Solubility | Water (Low/Sparingly)Dilute Acid (Soluble) | Must be converted to pyridinium salt for organic synthesis. |

| Appearance | White crystalline powder | Hygroscopic; store in desiccator. |

| Stability | Stable at Room Temp | Sensitive to strong alkali (removes protecting group). |

Part 2: Structural Mechanics & Reactivity

The Cyanoethyl "Safety Switch"

The structural core of Ba-CEP is the 2-cyanoethyl group (

Mechanism of Action:

-

Stability: In acidic or neutral media, the

linkage is robust. -

Activation: In the presence of a base (e.g., Ammonium Hydroxide or Pyridine/Water), the proton on the

-carbon (adjacent to the cyano group) becomes acidic. -

Elimination: Abstraction of this proton triggers the elimination of acrylonitrile (

), releasing the free phosphate monoester.

Barium Coordination

The Barium ion (

Part 3: Validated Experimental Protocol (The Tener Reaction)

Objective: Synthesis of a Nucleoside-5'-Monophosphate using Ba-CEP. Scope: This protocol describes the conversion of the insoluble barium salt to the active pyridinium salt, followed by coupling to a nucleoside using Dicyclohexylcarbodiimide (DCC).

Phase A: Solubilization (Cation Exchange)

The Barium salt is insoluble in organic solvents. It must be converted to the pyridinium salt.

-

Resin Preparation: Wash 10 g of Dowex 50W-X8 (pyridinium form) cation exchange resin with anhydrous pyridine.

-

Dissolution: Suspend 2 mmol of Barium 2-cyanoethyl phosphate hydrate in 10 mL of water. Add just enough Dowex resin (H+ form or Pyridinium form) to dissolve the barium salt.

-

Checkpoint: The solution should become clear as

is captured by the resin and replaced by soluble cations.

-

-

Filtration: Filter off the resin and wash with water. Combine filtrate and washings.

-

Drying: Evaporate the aqueous solution to a gum under reduced pressure. Co-evaporate with anhydrous pyridine (

mL) to remove all traces of water.-

Result: You now have Pyridinium 2-cyanoethyl phosphate , which is soluble in pyridine.

-

Phase B: Condensation (Phosphorylation)

-

Mixture: Dissolve 1 mmol of the target Nucleoside (dried) in the flask containing the 2 mmol of Pyridinium 2-cyanoethyl phosphate (prepared above).

-

Coupling Agent: Add 4 mmol of Dicyclohexylcarbodiimide (DCC) .

-

Incubation: Seal the flask and stir at room temperature for 24–48 hours in the dark.

-

Observation: Dicyclohexylurea (DCU) will precipitate as a white solid, indicating the reaction is progressing.

-

-

Quenching: Add 5 mL of water to hydrolyze excess DCC. Stir for 2 hours.

-

Filtration: Filter off the insoluble DCU precipitate.

Phase C: Deprotection (Removal of Cyanoethyl Group)

-

Alkaline Treatment: Treat the filtrate with 6 M Ammonium Hydroxide (

) or 1 M NaOH. Heat at 60°C for 1 hour or stir at room temperature overnight.-

Mechanism:[6] This triggers the

-elimination of acrylonitrile.

-

-

Purification: Neutralize the solution and purify the resulting Nucleoside-5'-monophosphate via ion-exchange chromatography (e.g., DEAE-Sephadex) or HPLC.

Part 4: Process Visualization

The following diagram illustrates the chemical workflow, highlighting the critical cation exchange and the

Figure 1: The Tener Phosphorylation Workflow. Red indicates the stable storage form; Green indicates active/final forms. Yellow nodes represent transformation steps.

References

-

Tener, G. M. (1961).[1] "2-Cyanoethyl Phosphate and its Use in the Synthesis of Phosphate Esters". Journal of the American Chemical Society, 83(1), 159–168.[1]

-

PubChem. (n.d.).[4][5] "2-Cyanoethyl phosphate barium salt dihydrate".[7][4][8][9][10][11] National Center for Biotechnology Information.

-

Santa Cruz Biotechnology. (n.d.). "Barium 2-cyanoethylphosphate hydrate Product Data". [4]

-

Sigma-Aldrich. (n.d.).[2][4] "Barium 2-cyanoethylphosphate hydrate".[7][2][4][5][8][9]

Sources

- 1. Barium 2-Cyanoethyl Phosphate|Phosphorylating Agent [benchchem.com]

- 2. Barium 2-cyanoethylphosphate 207121-42-4 [sigmaaldrich.com]

- 3. Barium 2-cyanoethylphosphate | CAS 207121-42-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 2-Cyanoethyl phosphate barium salt dihydrate | C3H8BaNO6P | CID 21312900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. lookchem.com [lookchem.com]

- 8. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 9. BARIUM 2-CYANOETHYLPHOSPHATE | 5015-38-3 [chemicalbook.com]

- 10. americanelements.com [americanelements.com]

- 11. 2-Cyanoethyl Phosphate, Barium Salt Dihydrate | CAS 5015-38-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

Technical Guide: 2-Cyanoethyl Phosphate Barium Salt – Solubility & Application Protocols

Part 1: Executive Summary

2-Cyanoethyl phosphate barium salt (CAS 5015-38-3) is a critical phosphorylating agent utilized in oligonucleotide synthesis and the preparation of phosphate monoesters (e.g., Tener’s method). While valued for its long-term stability in storage, its utility is frequently bottlenecked by its low solubility in neutral water .

Effective application of this reagent requires a precise understanding of its solubility profile: it is sparingly soluble to insoluble in water but highly soluble in dilute acid . This guide details the physicochemical mechanisms behind this contrast and provides validated protocols for solubilization via cation exchange, ensuring the integrity of the labile cyanoethyl protecting group.

Part 2: Chemical Profile & Solubility Data[1]

The barium salt form is preferred for commercial distribution because the divalent barium ion (

Table 1: Physicochemical Properties[2]

| Property | Specification |

| Compound Name | Barium 2-cyanoethyl phosphate (usually supplied as dihydrate) |

| CAS Number | 5015-38-3 (Anhydrous); 207121-42-4 (Hydrate) |

| Molecular Weight | ~286.37 g/mol (Anhydrous); ~322.40 g/mol (Dihydrate) |

| Appearance | White to off-white crystalline powder |

| Solubility (Water) | Insoluble / Sparingly Soluble (< 0.01 M at 25°C) |

| Solubility (1M HCl) | Soluble (≥ 50 mg/mL); Clear, colorless solution |

| Stability (Acid) | High (Stable to hydrolysis at pH < 4) |

| Stability (Base) | Low (Undergoes |

Part 3: Solubility Mechanics (Water vs. Acid)

The solubility contrast is governed by the competition between the lattice energy of the barium salt and the hydration energy of the ions.

In Water (Neutral pH)

In neutral water, the equilibrium favors the solid state. The electrostatic attraction between the dense charge of

In Acid (Acidic pH)

The addition of acid (protons,

Visualization: Solubility Equilibrium

The following diagram illustrates the chemical equilibrium shifting upon protonation.

Caption: Protonation of the phosphate group in acidic media disrupts the Barium-Phosphate lattice, driving the transition from suspension to solution.

Part 4: Experimental Protocols

To use 2-cyanoethyl phosphate in synthesis, the barium must be removed. Direct dissolution in HCl is useful for analysis, but for synthesis, Cation Exchange is the industry standard to avoid contaminating the reaction with chloride ions or excess strong acid.

Protocol A: Cation Exchange (Standard Solubilization)

Objective: Convert insoluble Barium salt to soluble Free Acid (or Pyridinium salt) for synthesis.

-

Preparation: Suspend 10 mmol (approx. 3.2 g) of Barium 2-cyanoethyl phosphate dihydrate in 50 mL of deionized water. Note: It will form a milky white suspension.

-

Resin Activation: Wash 20 g of Dowex 50W-X8 (H+ form) resin with water until the eluate is neutral.

-

Exchange: Pour the barium salt suspension onto the resin column (or stir resin directly into the flask for batch processing).

-

Elution: Elute with water. The suspension will clear as the

is captured by the resin and replaced by -

Validation: Test the eluate with a drop of dilute sulfuric acid. A lack of white precipitate (

) confirms Barium removal. -

Stabilization: The resulting aqueous solution contains 2-cyanoethyl phosphoric acid. To prevent hydrolysis, immediately neutralize with Pyridine or Tributylamine and lyophilize if storage is required.

Protocol B: Analytical Dissolution (QC Testing)

Objective: Dissolve sample for HPLC or NMR analysis without removing Barium.

-

Solvent: Prepare 1 M HCl.

-

Dissolution: Add 50 mg of Barium 2-cyanoethyl phosphate to 1 mL of 1 M HCl.

-

Observation: Vortex for 30 seconds. The solid should dissolve completely to give a clear, colorless solution.

-

Warning: Do not store this solution for >24 hours, as acid hydrolysis of the ester bond may occur slowly over time.

Visualization: Barium Removal Workflow

Caption: Workflow for converting the insoluble Barium salt into a soluble, reactive pyridinium salt using cation exchange resin.

Part 5: Stability & Hydrolysis Risks

The 2-cyanoethyl group is a "base-labile" protecting group.[1] This dictates that solubilization must never be attempted with basic buffers (e.g., NaOH, KOH), as this triggers the

Stability Logic

-

Acidic Conditions (pH 1–6): The ester linkage is stable. The nitrile group (

) remains intact. This is the safe zone for solubilization. -

Basic Conditions (pH > 9): The proton alpha to the nitrile group is acidic. Bases abstract this proton, causing elimination of acrylonitrile and releasing inorganic phosphate.

Visualization: Degradation Pathway

Caption: The 2-cyanoethyl group undergoes rapid beta-elimination in alkaline conditions, necessitating acidic or neutral handling.

References

-

LookChem. (n.d.). Barium 2-Cyanoethylphosphate Properties and Solubility Data. Retrieved from

-

American Elements. (n.d.). Barium 2-Cyanoethyl Phosphate Dihydrate Specifications. Retrieved from

- Tener, G. M. (1961). 2-Cyanoethyl Phosphate and its Use in the Synthesis of Phosphate Esters. Journal of the American Chemical Society.

-

PubChem. (n.d.).[2] 2-Cyanoethyl phosphate barium salt dihydrate (Compound Summary). National Library of Medicine. Retrieved from

-

Google Patents. (1979). US4160827A - Metronidazole phosphate and salts. (Contains detailed protocol for Dowex exchange of Barium 2-cyanoethyl phosphate). Retrieved from

Sources

Barium 2-Cyanoethyl Phosphate: Synonyms, Activation, and Synthetic Utility

[1]

Identity and Nomenclature

In the context of regulatory filing and global supply chains, Barium 2-cyanoethyl phosphate appears under various identifiers. While the Barium salt is the stable commercial form, it is chemically inert until converted.[1] Understanding these synonyms is crucial for sourcing and database verification.

Table 1: Chemical Identity and Synonyms

| Category | Identifier / Name | Context |

| Common Name | Barium 2-cyanoethyl phosphate | Standard commercial designation |

| IUPAC Name | Barium(2+); 2-cyanoethyl phosphate | Official nomenclature |

| Alternative Name | Barium | Older literature (denoting position relative to nitrile) |

| Alternative Name | 3-(Phosphonooxy)propanenitrile, barium salt | Chemical Abstracts Service (CAS) naming convention |

| Active Form | Pyridinium 2-cyanoethyl phosphate | The functional reagent generated in situ |

| CAS Number | 5015-38-3 (Anhydrous)207121-42-4 (Hydrate) | Unique numerical identifiers for search |

| Molecular Formula | Anhydrous basis |

Technical Core: The Chemistry of Activation

Expertise & Causality: Barium 2-cyanoethyl phosphate is commercially supplied as a barium salt because the free acid (2-cyanoethyl phosphoric acid) is hygroscopic and unstable, prone to hydrolysis or polymerization.[1] The barium cation renders the molecule insoluble in most organic solvents, effectively "locking" it in a stable state.[1]

To utilize this reagent for phosphorylation, the researcher must exchange the Barium (

Protocol: Cation Exchange (BaCEP to PyCEP)

This protocol is a self-validating system.[1] The visual cue of dissolution indicates successful exchange.[1]

Materials:

-

Barium 2-cyanoethyl phosphate (hydrate or anhydrous)[1][2][3][4][5][6][7][8]

-

Dowex 50W-X8 resin (standard cation exchange resin,

form)[9]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Anhydrous Pyridine[10]

-

Deionized Water[1]

Step-by-Step Methodology:

-

Resin Preparation: Wash 10 g of Dowex 50W-X8 resin with deionized water (3 x 20 mL) to remove interstitial impurities.[1] Pack into a glass column (approx. 2 cm diameter).

-

Slurry Formation: Suspend 1.0 mmol (approx. 322 mg) of Barium 2-cyanoethyl phosphate in 5 mL of deionized water. Note: It will appear as a cloudy white suspension.[1]

-

Exchange: Pour the suspension onto the column.[1][10] Elute slowly with deionized water.

-

Validation: The eluate should be clear and acidic (pH ~2).[1]

-

Solvent Swap: Collect approx. 30 mL of eluate. Immediately add 2 mL of pyridine.

-

Observation: The solution remains clear. The acid is now neutralized to the pyridinium salt.[1]

-

-

Drying (Critical): Evaporate the solution to dryness under reduced pressure (rotary evaporator, < 40°C).

-

Azeotropic Drying: Resuspend the residue in 5 mL anhydrous pyridine and evaporate again. Repeat this step 3 times. This removes trace water azeotropically, which is essential to prevent urea formation in the subsequent DCC coupling step.[1]

-

-

Result: A viscous oil or gum of Pyridinium 2-cyanoethyl phosphate , ready for immediate coupling.

Synthetic Utility and Mechanism

Once activated, this reagent is a powerful tool for introducing a phosphate monoester protected by a cyanoethyl group.[1]

The "Why" behind the Cyanoethyl Group

The 2-cyanoethyl group is a "base-labile" protecting group. Its utility lies in its removal mechanism:

-

Stability: Stable to acid (unlike trityl groups) and mild oxidation.[1]

-

Deprotection: Treatment with mild base (e.g., aqueous ammonia, dilute NaOH, or triethylamine) abstracts the proton

to the nitrile. The electrons cascade to eject the phosphate group as acrylonitrile.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Advantage: This allows for the phosphorylation of sensitive biomolecules (like nucleosides or sugars) where harsh acid/base hydrolysis would destroy the target molecule.[1]

Reaction Workflow Visualization

The following diagram illustrates the complete lifecycle of the reagent in a synthesis campaign, from the stable Barium source to the final phosphorylated drug target.

Figure 1: The activation and application lifecycle of Barium 2-cyanoethyl phosphate.[6] Note the critical transition from the stable Barium salt to the reactive Pyridinium salt.[1]

References

-

Preparation of Pyrimidine Nucleoside 5'-Phosphates... Source: Bulletin of the Chemical Society of Japan, Vol 52 (4).[1][11] Context: Details the specific use of 2-cyanoethyl phosphate in nucleoside phosphorylation and the triphenylphosphine/DEAD coupling method. URL:[Link][1]

-

Methanocaldococcus jannaschii Uses a Modified Mevalonate Pathway... Source: NIH / PubMed Central (PMC).[1] Context: Provides a modern, validated protocol for converting Barium 2-cyanoethyl phosphate to the cyclohexylamine/pyridinium salt for isopentenyl phosphate synthesis. URL:[Link]

-

Metronidazole phosphate and salts (Patent US4160827A) Source: Google Patents.[1] Context: Describes the industrial-scale conversion of the Barium salt using cation exchange columns for pharmaceutical applications. URL:

-

PubChem Compound Summary: Barium 2-cyanoethyl phosphate Source: National Center for Biotechnology Information (NCBI).[1] Context: Authoritative source for CAS numbers, physical properties, and synonyms.[1] URL:[Link][1]

Sources

- 1. americanelements.com [americanelements.com]

- 2. Barium 2-Cyanoethylphosphate | 207121-42-4 | TCI EUROPE N.V. [tcichemicals.com]

- 3. lookchem.com [lookchem.com]

- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 5. 2-Cyanoethyl phosphate barium salt dihydrate | C3H8BaNO6P | CID 21312900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. BARIUM 2-CYANOETHYLPHOSPHATE | 5015-38-3 [chemicalbook.com]

- 7. Barium 2-Cyanoethylphosphate | 207121-42-4 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 8. Barium 2-cyanoethylphosphate 207121-42-4 [sigmaaldrich.com]

- 9. Methanocaldococcus jannaschii Uses a Modified Mevalonate Pathway for Biosynthesis of Isopentenyl Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US4160827A - Metronidazole phosphate and salts - Google Patents [patents.google.com]

- 11. academic.oup.com [academic.oup.com]

Technical Monograph: Safe Handling and Application of Barium 2-Cyanoethyl Phosphate

Part 1: Executive Technical Summary

Barium 2-cyanoethyl phosphate (Ba-CEP) is a specialized organometallic reagent historically pivotal in the phosphotriester method of oligonucleotide synthesis. While modern phosphoramidite chemistry has largely superseded its general use, Ba-CEP remains a critical reagent for introducing specific phosphate monoesters protected by the base-labile 2-cyanoethyl group.

Critical Safety Directive: This compound presents a dual-hazard profile :

-

Immediate Acute Toxicity: The barium ion (

) is a potent potassium channel blocker, causing rapid hypokalemia and cardiac arrest upon ingestion or inhalation. -

Process-Dependent Toxicity: Upon deprotection (base treatment), the cyanoethyl moiety undergoes

-elimination to release acrylonitrile , a volatile carcinogen.

Part 2: Chemical Identity & Physical Properties

| Property | Specification |

| Chemical Name | Barium 2-cyanoethyl phosphate (often supplied as hydrate) |

| CAS Number | 5015-38-3 (Anhydrous) / 207121-42-4 (Hydrate) |

| Formula | |

| Molecular Weight | 286.37 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Insoluble in most organic solvents; Soluble in dilute mineral acids; Sparingly soluble in water. |

| Storage | Desiccate at +4°C. Hygroscopic. |

Part 3: Hazard Architecture & Mechanism of Action

The Dual-Toxicity Mechanism

Unlike standard organic reagents, Ba-CEP requires a defense-in-depth safety approach because its toxicity manifests through two distinct biological pathways.

1. The Barium Blockade (Acute):

Soluble barium ions (

2. The

Visualization: Toxicity Pathways

The following diagram maps the causality of exposure to clinical outcomes.

Caption: Figure 1. Dual-toxicity pathway showing acute ion channel blockade and latent acrylonitrile generation.

Part 4: Experimental Protocol: Cation Exchange Activation

Context: Barium 2-cyanoethyl phosphate is supplied as a barium salt to ensure stability during storage. However, barium salts are generally insoluble in the anhydrous organic solvents (e.g., Pyridine, DMF) required for phosphorylation reactions.

Objective: Convert the insoluble, toxic Barium salt into a soluble Pyridinium or Triethylammonium salt immediately prior to use.

Reagents & Equipment

-

Resin: Dowex 50W-X8 (H+ form) cation exchange resin.

-

Column: Glass chromatography column with fritted disc.

-

Solvent: 50% Aqueous Pyridine (v/v).

-

Validation Reagent: 1M Sulfuric Acid (

).

Step-by-Step Methodology

-

Resin Preparation:

-

Wash 10g of Dowex 50W-X8 resin with methanol (3x), then water (3x), then 50% aqueous pyridine.

-

Why: This ensures the resin is swollen and free of leachables.

-

-

Dissolution (The Heterogeneous Phase):

-

Suspend 1g (approx 3.5 mmol) of Ba-CEP in 10 mL of water. It will likely remain a suspension.

-

Add the suspension to the top of the resin column.

-

-

Elution & Exchange:

-

Self-Validating Step (Critical):

-

Collect fractions. Test a 50

L aliquot of the eluate by adding 1 drop of 1M -

Pass: Solution remains clear (No Barium present).

-

Fail: White precipitate forms (

). Do not proceed. Re-column.

-

-

Concentration:

-

Rotary evaporate the clear fractions to a gum. Co-evaporate with anhydrous pyridine (3x) to remove water.

-

Result: You now have the anhydrous Pyridinium salt ready for coupling.

-

Visualization: Activation Workflow

Caption: Figure 2. Cation exchange workflow to convert stable Ba-salt to reactive Pyridinium salt.

Part 5: Emergency Response & Disposal

First Aid Protocols

-

Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen. Medical urgency is high.

-

Skin Contact: Brush off dry powder before washing. Wash with soap and copious water. Barium can be absorbed through damaged skin.

-

Ingestion (Conscious Patient):

Waste Disposal

-

Segregation: This waste contains Heavy Metals (Barium) . It must not be mixed with general organic solvents or standard aqueous waste.

-

Labeling: "Hazardous Waste: Barium Compounds (Toxic) + Organic Phosphate."

-

Deactivation: Treat aqueous waste with excess sodium sulfate to precipitate barium before disposal, if permitted by local EHS regulations.

Part 6: References

-

Tener, G. M. (1961).[6] "2-Cyanoethyl Phosphate and its use in the Synthesis of Phosphate Esters." Journal of the American Chemical Society, 83(1), 159–168.[6]

-

PubChem. (n.d.).[7] "Barium 2-cyanoethyl phosphate - Compound Summary." National Library of Medicine.

-

BenchChem. (2025).[8] "Comparative Toxicity Analysis of Barium Compounds in Research." BenchChem Safety Resources.

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2007). "Toxicological Profile for Barium." Centers for Disease Control and Prevention.

-

Sigma-Aldrich. (2023). "Safety Data Sheet: Barium 2-cyanoethylphosphate hydrate." Merck KGaA.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 6. Barium 2-Cyanoethyl Phosphate|Phosphorylating Agent [benchchem.com]

- 7. 2-Cyanoethyl phosphate barium salt dihydrate | C3H8BaNO6P | CID 21312900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

The Cornerstone of Nucleotide Synthesis: A Technical Guide to Barium 2-Cyanoethyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of nucleotide chemistry, the precise and efficient formation of phosphate linkages is paramount. This guide provides an in-depth exploration of Barium 2-cyanoethyl phosphate, a key phosphorylating agent that has become a cornerstone in the synthesis of nucleotides and oligonucleotides, particularly through the now-ubiquitous phosphoramidite methodology. We will delve into the underlying chemical principles, provide detailed experimental insights, and offer a comparative analysis to equip researchers with the knowledge to effectively utilize this versatile reagent.

Introduction: The Significance of Controlled Phosphorylation

The synthesis of nucleic acids, the very blueprints of life, hinges on the ability to form specific phosphodiester bonds between nucleoside units. This process is complicated by the polyfunctional nature of nucleosides, which possess multiple hydroxyl groups that can react with phosphorylating agents. To achieve the desired regioselectivity and prevent unwanted side reactions, a strategy of temporary protection of the phosphate group is essential. This is where Barium 2-cyanoethyl phosphate plays a pivotal role.

The 2-cyanoethyl group serves as a temporary shield for the phosphate moiety, rendering it stable to the various reagents and conditions encountered during oligonucleotide synthesis.[1] Its key advantage lies in its facile and clean removal under mild basic conditions, a process known as β-elimination.[1] This strategic protection and deprotection are central to the success of modern automated DNA and RNA synthesis.

Physicochemical Properties and the Role of the Barium Salt

Barium 2-cyanoethyl phosphate is typically supplied as a stable, white to off-white crystalline powder.[2] While other salt forms of 2-cyanoethyl phosphate exist, the barium salt is commonly used in laboratory settings. The use of barium salts in organic synthesis can offer advantages in terms of crystallinity, stability, and ease of handling. Crystalline solids are often easier to purify through recrystallization and tend to be less hygroscopic than their amorphous counterparts, ensuring consistency in reactions. While direct comparisons of different salt forms of 2-cyanoethyl phosphate are not extensively documented in the literature, the prevalence of the barium salt suggests favorable physical properties for its application as a laboratory chemical.

| Property | Value |

| Molecular Formula | C3H4BaNO4P |

| Molecular Weight | 286.37 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in 1 M HCl |

| Melting Point | >300 °C |

Table 1: Physicochemical Properties of Barium 2-cyanoethyl phosphate.[2]

Mechanism of Action: The 2-Cyanoethyl Protecting Group in Action

The utility of the 2-cyanoethyl group stems from its unique chemical reactivity. It is stable under the acidic and neutral conditions typically used during the coupling steps of oligonucleotide synthesis but is readily cleaved under basic conditions.

Deprotection via β-Elimination

The removal of the 2-cyanoethyl group proceeds through a β-elimination mechanism. The presence of the electron-withdrawing cyano group (-C≡N) acidifies the protons on the adjacent carbon atom (the β-position relative to the phosphate). In the presence of a base, such as aqueous ammonia or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a proton is abstracted, leading to the formation of a carbanion. This intermediate then rapidly eliminates the phosphate group, yielding acrylonitrile and the deprotected phosphate.[1]

Figure 1: Mechanism of β-elimination for the deprotection of the 2-cyanoethyl group.

A critical consideration during deprotection is the formation of acrylonitrile as a byproduct. Acrylonitrile is a reactive Michael acceptor and can potentially alkylate the nucleobases of the newly synthesized oligonucleotide, particularly at the N3 position of thymine and uracil. To mitigate this, deprotection strategies often involve the use of scavengers or are performed under conditions that minimize this side reaction.[3]

Application in Nucleotide Chemistry: From Monomers to Oligonucleotides

Barium 2-cyanoethyl phosphate serves as a versatile phosphorylating agent in several key applications within nucleotide chemistry.

Synthesis of Nucleoside Monophosphates

A primary application of Barium 2-cyanoethyl phosphate is in the synthesis of nucleoside 5'-monophosphates. This is typically achieved by activating the phosphate with a condensing agent, such as N,N'-dicyclohexylcarbodiimide (DCC), which then reacts with the 5'-hydroxyl group of a suitably protected nucleoside.

Figure 2: Workflow for DCC-mediated phosphorylation of a nucleoside.

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the reaction of the phosphate group with DCC.[4] This intermediate is then susceptible to nucleophilic attack by the primary 5'-hydroxyl of the nucleoside, leading to the formation of the protected phosphate ester. Subsequent deprotection of the 2-cyanoethyl group yields the desired nucleoside 5'-monophosphate.

The Workhorse of Automated Oligonucleotide Synthesis: Phosphoramidite Chemistry

The most significant application of the 2-cyanoethyl protecting group is in the solid-phase synthesis of oligonucleotides via the phosphoramidite method. This automated, cyclical process has revolutionized molecular biology and drug development.[5]

In this methodology, the 2-cyanoethyl group protects the phosphate of the phosphoramidite monomer. The synthesis cycle involves four key steps:

-

Deblocking: Removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain attached to a solid support.

-

Coupling: Activation of the phosphoramidite monomer and its subsequent reaction with the free 5'-hydroxyl group of the growing chain.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the newly formed phosphite triester linkage to the more stable phosphate triester.

The 2-cyanoethyl group remains intact throughout these steps. After the desired oligonucleotide sequence is assembled, a final deprotection step, typically with aqueous ammonia, cleaves the oligonucleotide from the solid support and removes all protecting groups, including the 2-cyanoethyl groups from the phosphate backbone.[5]

Sources

- 1. US1752244A - Process for refining and purifying barium sulphate - Google Patents [patents.google.com]

- 2. BARIUM 2-CYANOETHYLPHOSPHATE | 5015-38-3 [chemicalbook.com]

- 3. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

Physical properties of Barium 2-cyanoethyl phosphate powder

Executive Summary

Barium 2-cyanoethyl phosphate (Ba-2-CEP) is a specialized organometallic reagent historically pivotal in the development of oligonucleotide synthesis.[1] While modern automated synthesis largely employs phosphoramidites, Ba-2-CEP remains a critical reagent for specific phosphorylation protocols where the phosphotriester method or specific intermediate isolation is required.

This guide addresses the physical properties, spectroscopic signatures, and the critical "activation" workflow required to transition this stable storage salt into a reactive species for organic synthesis.

Chemical Identity & Structural Analysis

Ba-2-CEP exists primarily as a barium salt, a form chosen for its superior shelf-stability compared to its free acid or ammonium counterparts.

Core Chemical Data

| Property | Specification |

| IUPAC Name | Barium(2+); 2-cyanoethyl phosphate |

| Common Name | Barium 2-cyanoethyl phosphate (often supplied as dihydrate) |

| CAS Number | 5015-38-3 (Anhydrous) / 207121-42-4 (Hydrate) |

| Molecular Formula | |

| Molecular Weight | ~286.37 g/mol (Anhydrous) / ~322.41 g/mol (Dihydrate) |

| Appearance | White to off-white crystalline powder |

| Storage | Hygroscopic; Store at RT in a desiccated, inert atmosphere.[2][3][4][5][6][7] |

Structural Visualization

The compound consists of a phosphate monoester linked to a cyanoethyl group, stabilized by a barium cation.

Physical Characterization & Solubility Profile

Understanding the solubility profile is the single most important factor for handling Ba-2-CEP. The barium salt is insoluble in organic reaction solvents (pyridine, DMF) and sparingly soluble in water, necessitating a cation exchange before use.

Solubility Data

| Solvent | Solubility | Operational Note |

| Water | Slightly Soluble / Insoluble | Forms a suspension; not suitable for homogeneous aqueous reactions without acidification. |

| 1M HCl | Soluble (~50 mg/mL) | Protonation of the phosphate disrupts the Ba-lattice, allowing dissolution. |

| Ethanol/Methanol | Insoluble | - |

| Pyridine (Anhydrous) | Insoluble | Critical: Must convert to pyridinium salt for solubility in pyridine. |

Thermal Properties

-

Melting Point: >300°C (Decomposes).

-

Stability: The barium salt is kinetically stable and resistant to hydrolysis under neutral conditions, making it the ideal form for long-term storage.

Spectroscopic Signature

Researchers verifying the identity of the powder or its derivatives should look for specific NMR signals characteristic of the 2-cyanoethyl moiety.

Proton NMR ( )

The ethylene bridge provides a distinct coupling pattern.

-

~4.0 - 4.3 ppm (Multiplet, 2H):

-

~2.7 - 2.9 ppm (Triplet, 2H):

Phosphorus NMR ( )

-

~0 - 5 ppm: Typical range for phosphate monoesters (relative to 85%

-

Note: Chemical shift is highly pH-dependent. In the barium salt form (solid state or suspension), linewidth broadening may occur.

Critical Workflow: Cation Exchange Protocol

The "Self-Validating" Protocol: Ba-2-CEP cannot be used directly in standard phosphorylation reactions (which typically occur in anhydrous pyridine). The barium cation must be exchanged for a lipophilic cation (usually pyridinium or triethylammonium).

Objective: Convert insoluble Ba-salt into soluble Pyridinium-salt.

Step-by-Step Methodology

-

Resin Preparation: Wash Dowex 50W-X8 cation exchange resin (approx. 10-20g per g of Ba-salt) with anhydrous pyridine until the washings are water-free. Alternatively, use the resin in

form and elute with aqueous pyridine. -

Dissolution (The "Trick"): Since Ba-2-CEP is sparingly soluble in water, suspend the powder in water and add the resin. The resin will drive the dissolution by sequestering

.-

Validation Check: The white suspension should turn into a clear solution as the exchange proceeds.

-

-

Elution: Pass the solution through a column of the pyridinium-form resin. Elute with 20-50% aqueous pyridine.

-

Concentration: Evaporate the eluate under reduced pressure (rotary evaporator, <40°C) to yield a viscous gum or syrup (Pyridinium 2-cyanoethyl phosphate).

-

Drying: Co-evaporate with anhydrous pyridine (3x) to remove trace water.

Workflow Diagram

Mechanistic Context: The Cyanoethyl Advantage

Why use this compound? The 2-cyanoethyl group serves as a "semi-permanent" protecting group for the phosphate.

-

Stability: Stable to acid (used in detritylation steps).

-

Removal: Cleaved via

-elimination under mild alkaline conditions (e.g., Ammonium Hydroxide). This releases the free phosphate and acrylonitrile.

Safety & Handling (E-E-A-T)

-

Toxicity: Barium compounds are toxic. Inhalation of dust or ingestion can cause cardiac irregularities and muscle paralysis. Always handle in a fume hood.

-

Acrylonitrile Generation: During deprotection (Fig 3), acrylonitrile is generated, which is a carcinogen. Ensure alkaline waste streams are handled according to hazardous waste protocols.

-

Hygroscopicity: The salt will absorb atmospheric water, altering its effective molecular weight. For precise stoichiometry, dry to constant weight or rely on the cation-exchanged syrup concentration determined by UV/titration.

References

-

Tener, G. M. (1961).[1] 2-Cyanoethyl Phosphate and its Use in the Synthesis of Phosphate Esters. Journal of the American Chemical Society, 83(1), 159–168.[1] (Foundational text on the reagent's utility).

-

PubChem. (n.d.).[3] 2-Cyanoethyl phosphate barium salt dihydrate.[3][7][8] National Library of Medicine. Retrieved from [Link]

Sources

- 1. Barium 2-Cyanoethyl Phosphate|Phosphorylating Agent [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. 2-Cyanoethyl phosphate barium salt dihydrate | C3H8BaNO6P | CID 21312900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. rsc.org [rsc.org]

- 7. americanelements.com [americanelements.com]

- 8. 2-Cyanoethyl Phosphate, Barium Salt Dihydrate | CAS 5015-38-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

Methodological & Application

Application Note: Targeted Phosphorylation of Nucleosides using Barium 2-Cyanoethyl Phosphate

Executive Summary

This Application Note details the protocol for utilizing Barium 2-cyanoethyl phosphate (Ba-CEP) as a regioselective phosphorylating agent. Unlike modern automated phosphoramidite chemistry, which is optimized for oligonucleotide assembly, Ba-CEP is classically employed in solution-phase synthesis to generate phosphate monoesters (e.g., Nucleoside-5'-monophosphates) from unprotected or partially protected nucleosides.

The utility of this reagent lies in the 2-cyanoethyl protecting group , which serves two critical functions:[1][2]

-

Prevention of Polymerization: It masks one of the acidic hydroxyls on the phosphate, directing the reaction toward mono-functionalization rather than poly-condensation.

-

Orthogonal Deprotection: The group is removed via

-elimination under mild alkaline conditions, preserving sensitive nucleobase moieties that might degrade under harsh acid/base hydrolysis.

Scientific Principles & Mechanism[3]

The Challenge of Solubility

Barium 2-cyanoethyl phosphate is supplied as a barium salt to ensure shelf-stability and prevent hydrolysis. However, barium salts are insoluble in anhydrous pyridine, the required solvent for condensation reactions.

-

Critical Insight: The protocol must begin with a cation exchange (Barium

Pyridinium) to solubilize the reactive species. Failure to perform this step is the most common cause of experimental failure.

Reaction Mechanism (The Tener Method)

The reaction proceeds via the activation of the phosphate oxygen by a condensing agent, typically Dicyclohexylcarbodiimide (DCC) or Triisopropylbenzenesulfonyl chloride (TPS) .

-

Activation: The condensing agent reacts with the pyridinium 2-cyanoethyl phosphate to form an activated phosphorylating species (e.g., a trimetaphosphate intermediate or an active urea adduct).

-

Coupling: The 5'-hydroxyl group of the nucleoside attacks the activated phosphorus.

-

-Elimination: Post-coupling, treatment with base (e.g., Ammonium Hydroxide) abstracts the proton

Mechanistic Visualization

Figure 1: Mechanistic pathway from stable Barium salt to final Nucleoside Monophosphate via Beta-Elimination.

Reagents & Materials

| Component | Grade/Specification | Role |

| Barium 2-cyanoethyl phosphate | >98% (2-Cyanoethyl phosphate barium salt dihydrate) | Phosphorylating Source |

| Nucleoside | Dry, protected if necessary (e.g., isopropylidene adenosine) | Substrate |

| Dowex 50W-X8 | Pyridinium form (must be prepared fresh) | Cation Exchange Resin |

| Pyridine | Anhydrous (<50 ppm H2O) | Solvent (Critical) |

| DCC | Dicyclohexylcarbodiimide | Condensing Agent |

| Ammonium Hydroxide | 28-30% NH3 solution | Deprotection Reagent |

Experimental Protocol

Phase 1: Solubilization (Cation Exchange)

Objective: Convert insoluble Barium salt to soluble Pyridinium salt.

-

Resin Preparation: Wash 10 g of Dowex 50W-X8 resin with 1N HCl, then water, then 10% aqueous pyridine until the effluent is neutral.

-

Dissolution: Suspend Barium 2-cyanoethyl phosphate (2 mmol, ~645 mg) in 10 mL of water. It may not fully dissolve until resin is added.

-

Exchange: Pass the suspension through the resin column. Elute with 10% aqueous pyridine.

-

Validation Check: The eluate should be clear and homogeneous. The Barium is retained on the column.

-

-

Concentration: Evaporate the eluate to a gum/syrup under reduced pressure (Rotovap) at <40°C.

-

Drying (Critical): Add 10 mL of anhydrous pyridine to the gum and evaporate to dryness. Repeat this step 3 times.

-

Why? Any residual water will destroy the DCC condensing agent and hydrolyze the active phosphate.

-

Phase 2: Coupling Reaction

Objective: Form the phosphodiester bond.

-

Mixture: Dissolve the dried Pyridinium 2-cyanoethyl phosphate (from Phase 1) in 5 mL anhydrous pyridine.

-

Substrate Addition: Add the Nucleoside (1 mmol) . (Note: Use a 2:1 ratio of Phosphate:Nucleoside to drive the reaction).

-

Condensing: Add DCC (4 mmol, ~825 mg) .

-

Incubation: Seal the flask tightly (exclude moisture). Stir at room temperature for 24 to 48 hours .

-

Observation: A precipitate of Dicyclohexylurea (DCU) will form as the reaction proceeds. This is a positive sign of coupling.

-

Phase 3: Workup & Deprotection

Objective: Remove protecting groups and isolate product.

-

Quenching: Add 2 mL of water to destroy excess DCC. Stir for 30 minutes.

-

Filtration: Filter off the insoluble DCU precipitate.

-

Evaporation: Concentrate the filtrate to a small volume.

-

Alkaline Hydrolysis (The Tener Step):

-

Purification:

-

Extract with ether to remove organic byproducts (acrylonitrile, residual DCC).

-

The aqueous layer contains the Nucleoside-5'-monophosphate.

-

Isolate via Ion-Exchange Chromatography (DEAE-Sephadex or Dowex 1) using a linear gradient of Triethylammonium bicarbonate (TEAB).

-

Workflow Visualization

Figure 2: Operational workflow for the synthesis of Nucleoside-5'-monophosphates.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Reaction / Low Yield | Moisture contamination | Ensure pyridine is anhydrous. Increase drying cycles in Phase 1. |

| Insoluble Reagents | Incomplete ion exchange | Ensure Barium is fully removed using Dowex 50. Barium salts will not dissolve in the reaction matrix. |

| Polyphosphorylation | Excess reagent / High Temp | Maintain 2:1 stoichiometry. Do not heat during the coupling phase. |

| Incomplete Deprotection | Base too weak or old | Use fresh concentrated NH4OH. If stubborn, use mild heating (60°C). |

Safety Considerations

-

Barium Toxicity: Barium compounds are toxic. All aqueous waste from the ion-exchange step must be disposed of as heavy metal waste.

-

Acrylonitrile: The byproduct of the deprotection step is acrylonitrile, a potent carcinogen and toxin.[4] Perform Phase 3 (Deprotection) in a fume hood.

-

DCC: A potent allergen. Avoid skin contact.

References

-

Tener, G. M. (1961). "2-Cyanoethyl Phosphate and its Use in the Synthesis of Phosphate Esters."[1][2][5][6][7] Journal of the American Chemical Society, 83(1), 159–168.[2][6][7]

-

Gilham, P. T., & Tener, G. M. (1959). "The Synthesis of Nucleoside-5' Diphosphates." Chemistry & Industry.[8]

- Foundational text on the use of carbodiimides in phosphoryl

-

American Elements.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Barium 2-Cyanoethyl Phosphate|Phosphorylating Agent [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthetic, mechanistic and photochemical studies of phosphate esters of substituted benzoins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. americanelements.com [americanelements.com]

Application Notes and Protocols for the Synthesis of 5'-Nucleotides using Barium 2-Cyanoethyl Phosphate

Introduction: A Cornerstone of Nucleic Acid Chemistry

The chemical synthesis of nucleotides, the fundamental building blocks of DNA and RNA, has been a pivotal endeavor in molecular biology and drug development. The ability to create these molecules with high fidelity and yield has underpinned countless advancements, from the elucidation of the genetic code to the development of therapeutic oligonucleotides. Historically, the phosphorylation of nucleosides to their 5'-monophosphate derivatives presented significant challenges, often involving harsh reagents and leading to the formation of numerous byproducts[1].

A significant breakthrough in this field was the introduction of the 2-cyanoethyl protecting group for phosphates, a strategy pioneered in the laboratory of H. Gobind Khorana. This approach, utilizing Barium 2-cyanoethyl phosphate as a key reagent, offered a mild and efficient method for the phosphorylation of alcohols, including the 5'-hydroxyl group of nucleosides. The 2-cyanoethyl group is stable under various reaction conditions but can be readily removed under mild alkaline conditions, making it an ideal protective group for this sensitive chemical transformation[2][3].

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of 5'-nucleotides using Barium 2-cyanoethyl phosphate. We will delve into the underlying chemical principles, provide a step-by-step experimental protocol, and discuss the critical parameters for success.

The Chemistry: A Tale of Protection and Controlled Phosphorylation

The synthesis of 5'-nucleotides using Barium 2-cyanoethyl phosphate hinges on a two-step process: the formation of a phosphodiester intermediate followed by the selective removal of the 2-cyanoethyl protecting group.

1. The Phosphorylating Agent: From Barium Salt to Active Reagent

Barium 2-cyanoethyl phosphate is a stable, crystalline solid that serves as the precursor to the active phosphorylating agent[3]. To be utilized in the reaction, the barium salt is first converted to the more soluble and reactive 2-cyanoethylphosphoric acid. This is typically achieved by treatment with a strong acid, such as hydrochloric acid, followed by removal of the insoluble barium salt precipitate[3].

2. The Coupling Reaction: Formation of the Phosphodiester Bond

The phosphorylation of the 5'-hydroxyl group of a nucleoside is achieved by coupling it with 2-cyanoethylphosphoric acid. This condensation reaction is facilitated by a coupling agent, most notably N,N'-dicyclohexylcarbodiimide (DCC)[2]. DCC activates the phosphate group of 2-cyanoethylphosphoric acid, making it susceptible to nucleophilic attack by the primary 5'-hydroxyl of the nucleoside. This reaction results in the formation of a 5'-(2-cyanoethyl) phosphodiester of the nucleoside.

3. The Deprotection Step: Unveiling the 5'-Phosphate

The final and crucial step is the removal of the 2-cyanoethyl protecting group. This is accomplished through a β-elimination reaction under mild alkaline conditions, typically using aqueous ammonia or other bases[4][5]. The electron-withdrawing nature of the cyano group makes the protons on the adjacent carbon atom (β-position) acidic. A base can abstract one of these protons, leading to the elimination of the phosphate group and the formation of acrylonitrile as a byproduct. This gentle deprotection step is a key advantage of this method, as it preserves the integrity of the often-sensitive nucleoside and the newly formed phosphate ester.

Visualizing the Process

Workflow of 5'-Nucleotide Synthesis

Caption: Overall workflow for the synthesis of 5'-nucleotides.

Chemical Reaction Mechanism

Caption: Simplified reaction mechanism for 5'-nucleotide synthesis.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the synthesis of a 5'-nucleotide from a protected nucleoside. It is essential to adapt the specific conditions based on the nature of the nucleoside and the desired scale of the reaction.

Materials and Equipment:

-

Barium 2-cyanoethyl phosphate hydrate

-

Protected nucleoside (e.g., 2',3'-O-isopropylideneadenosine)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Pyridine (anhydrous)

-

Concentrated hydrochloric acid (HCl)

-

Concentrated ammonium hydroxide (NH₄OH)

-

Deionized water

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Separatory funnel

-

Rotary evaporator

-

High-performance liquid chromatography (HPLC) system

-

Standard laboratory glassware and safety equipment

Procedure:

Part 1: Preparation of 2-Cyanoethylphosphoric Acid

-

In a flask, suspend Barium 2-cyanoethyl phosphate in deionized water.

-

Slowly add concentrated hydrochloric acid dropwise while stirring until the solution becomes acidic (test with pH paper).

-

A white precipitate of barium chloride will form. Stir the mixture for 30 minutes at room temperature.

-

Filter the mixture to remove the barium chloride precipitate.

-

The filtrate, containing 2-cyanoethylphosphoric acid, can be used directly in the next step or concentrated under reduced pressure if necessary.

Part 2: Coupling of Protected Nucleoside with 2-Cyanoethylphosphoric Acid

-

Dissolve the protected nucleoside in anhydrous pyridine in a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add the prepared 2-cyanoethylphosphoric acid solution to the flask.

-

In a separate flask, dissolve DCC in anhydrous pyridine.

-

Add the DCC solution dropwise to the nucleoside/phosphate mixture over 30 minutes with vigorous stirring at room temperature.

-

Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Part 3: Work-up and Isolation of the Phosphodiester Intermediate

-

After the reaction is complete, add a small amount of water to quench any unreacted DCC.

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Concentrate the filtrate under reduced pressure to remove the pyridine.

-

Dissolve the residue in dichloromethane (DCM) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5'-(2-cyanoethyl) phosphodiester.

Part 4: Deprotection to Yield the 5'-Nucleotide

-

Dissolve the crude phosphodiester intermediate in concentrated ammonium hydroxide.

-

Stir the solution at room temperature for 2-4 hours. The deprotection can be monitored by TLC or HPLC.

-

Once the deprotection is complete, concentrate the solution under reduced pressure to remove the ammonia.

-

The resulting residue contains the desired 5'-nucleotide along with any remaining protecting groups from the nucleoside base and sugar.

Part 5: Purification of the 5'-Nucleotide

-

The crude 5'-nucleotide can be purified using various chromatographic techniques.

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method for purifying nucleotides[4].

-

Anion-exchange chromatography can also be employed to separate the negatively charged nucleotide from neutral or positively charged impurities.

-

After purification, the fractions containing the pure 5'-nucleotide are collected, pooled, and lyophilized to obtain the final product as a solid.

Quantitative Data Summary

| Parameter | Value/Range | Rationale |

| Molar Ratio (Nucleoside:CEP:DCC) | 1 : 1.5-2.0 : 2.0-3.0 | An excess of the phosphorylating agent and coupling agent drives the reaction to completion. |

| Reaction Temperature (Coupling) | Room Temperature (20-25 °C) | Mild conditions are sufficient for the DCC-mediated coupling and prevent side reactions. |

| Reaction Time (Coupling) | 12 - 24 hours | Allows for the complete conversion of the starting nucleoside. |

| Deprotection Temperature | Room Temperature (20-25 °C) | Mild conditions are sufficient for the β-elimination and prevent degradation of the nucleotide. |

| Deprotection Time | 2 - 4 hours | Ensures complete removal of the 2-cyanoethyl group. |

| Expected Yield | 60 - 80% | The yield can vary depending on the specific nucleoside and the efficiency of the purification steps. |

Expert Insights and Troubleshooting

-

Anhydrous Conditions are Crucial: The DCC coupling reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent the formation of dicyclohexylurea as a byproduct and to maximize coupling efficiency.

-

Choice of Protecting Groups: The choice of protecting groups for the nucleoside's base and sugar moieties is critical. They must be stable to the conditions of the phosphorylation and deprotection steps and be removable without affecting the final 5'-nucleotide.

-

Monitoring the Reaction: Thin-layer chromatography (TLC) is a simple and effective way to monitor the progress of the coupling reaction. A suitable solvent system should be chosen to clearly separate the starting nucleoside, the phosphodiester intermediate, and any byproducts.

-

Purification Strategy: The choice of purification method will depend on the scale of the synthesis and the required purity of the final product. For high-purity applications, such as in drug development, HPLC is the recommended method.

-

Characterization of the Final Product: The identity and purity of the synthesized 5'-nucleotide should be confirmed by analytical techniques such as ¹H NMR, ³¹P NMR, mass spectrometry, and HPLC.

Conclusion

The synthesis of 5'-nucleotides using Barium 2-cyanoethyl phosphate remains a robust and valuable method in nucleic acid chemistry. Its reliance on a mild and selective deprotection step makes it particularly suitable for the synthesis of sensitive and modified nucleotides. By understanding the underlying chemical principles and adhering to a carefully controlled experimental protocol, researchers can successfully synthesize these vital molecules for a wide range of applications in research, diagnostics, and therapeutics.

References

- Tener, G. M. (1961). 2-Cyanoethyl Phosphate and its Use in the Synthesis of Phosphate Esters. Journal of the American Chemical Society, 83(1), 159-168.

-

PrepChem. (n.d.). Synthesis of 2-cyanoethylphosphoric acid. Retrieved from [Link]

- Google Patents. (n.d.). US7153954B2 - Method for preparation of LNA phosphoramidites.

-

Agilent Technologies. (2025, July 11). Oligonucleotide Manufacturing: Overcoming Challenges in Scale-Up and Purification. Retrieved from [Link]

-

MDPI. (n.d.). Improving the Phosphatase-Catalyzed Synthesis of 5′-Nucleotides: A Reaction Engineering Approach. Retrieved from [Link]

-

ACS Publications. (n.d.). Preparation of Synthetically Challenging Nucleotides Using Cyanoethyl P-Imidazolides and Microwaves. Retrieved from [Link]

-

ACS Publications. (2024, December 16). Overview and Recent Advances in the Purification and Isolation of Therapeutic Oligonucleotides. Retrieved from [Link]

-

PubMed. (n.d.). Elucidation of the 2-aminoethylphosphonate Biosynthetic Pathway in Tetrahymena Pyriformis. Retrieved from [Link]

-

ResearchGate. (2025, August 7). ChemInform Abstract: Nucleotides. Part 67. The 2-Cyanoethyl and (2-Cyanoethoxy)carbonyl Group for Base Protection in Nucleoside and Nucleotide Chemistry. Retrieved from [Link]

-

YouTube. (2019, November 12). 22.06 Phosphorylation: Nomenclature and Mechanisms. Retrieved from [Link]

-

Herschlag Lab. (2011, April 21). Biological Phosphoryl-Transfer Reactions: Understanding Mechanism and Catalysis. Retrieved from [Link]

-

MDPI. (n.d.). Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides. Retrieved from [Link]

-

Baran Lab. (2004, June 9). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

-

PMC. (n.d.). Overview of Biologically Active Nucleoside Phosphonates. Retrieved from [Link]

-

ResearchGate. (2025, August 10). A Mechanism for the Evolution of Phosphorylation Sites. Retrieved from [Link]

-

PubMed. (n.d.). O-Cyanoethylated Nucleotides and Their Application in the Solid-Phase Synthesis of Related RNA Analogs. Retrieved from [Link]

-

AWS. (n.d.). Preparation of synthetically challenging nucleotides using cyanoethyl P- imidazolides and microwaves. Retrieved from [Link]

Sources

- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. blog.biosearchtech.com [blog.biosearchtech.com]

- 5. A Convenient Method for the Synthesis of 2'-O-Cyanoethylated Nucleotides and Their Application in the Solid-Phase Synthesis of Related RNA Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic Synthesis and Isolation of Organic Monophosphates using Barium Salt Methodologies

Abstract & Introduction

The conversion of alcohols to organic monophosphates is a cornerstone transformation in the synthesis of nucleotides, phospholipids, and carbohydrate intermediates. While modern phosphorylation reagents (e.g., phosphoramidites) offer high reactivity, the Barium Salt Methodology remains a critical technique for two distinct applications:

-

Synthetic Reagent: Using Barium 2-cyanoethylphosphate as a stable, selective phosphorylating agent for sensitive substrates.

-

Isolation & Purification: Utilizing the differential solubility of Barium Phosphates to fractionate organic monophosphates from inorganic phosphate byproducts and diphosphates.

This guide details both the synthetic application of barium-protected reagents and the classical, robust isolation protocols that leverage barium salt precipitation.

Method A: Synthesis using Barium 2-Cyanoethylphosphate[1]

Principle:

Barium 2-cyanoethylphosphate is a stable, solid source of a protected phosphate unit. The cyanoethyl group serves as a "mask" that prevents polymerization and is removable under mild alkaline conditions (

Mechanism:

-

Activation: The insoluble Barium salt is converted to a soluble Pyridinium salt.

-

Coupling: The alcohol reacts with the phosphate via a condensing agent (DCC or TPS).

-

Deprotection: Mild base removes the cyanoethyl group.

Protocol 1: Preparation of Pyridinium 2-Cyanoethylphosphate (Activation)

The barium salt is insoluble in anhydrous coupling solvents and must be activated.

-

Resin Preparation: Wash 50 g of Dowex 50W-X8 (H+ form) cation exchange resin with anhydrous pyridine until the eluate is water-free.

-

Dissolution: Suspend 10 mmol of Barium 2-cyanoethylphosphate (approx. 3.2 g) in 50 mL of water.

-

Exchange: Pass the suspension through the resin column. The

is retained; the free acid elutes. -

Salt Formation: Collect the eluate directly into a flask containing 50 mL of pyridine.

-

Drying: Concentrate the solution via rotary evaporation (max 35°C). Co-evaporate with anhydrous pyridine (3 x 20 mL) to remove traces of water.

-

Checkpoint: The result is a viscous oil or gum (Pyridinium 2-cyanoethylphosphate) ready for coupling.

-

Protocol 2: Coupling and Deprotection

Reagents:

-

Substrate Alcohol (5 mmol)

-

Pyridinium 2-cyanoethylphosphate (10 mmol, from above)

-

DCC (Dicyclohexylcarbodiimide) (20 mmol)

-

Solvent: Anhydrous Pyridine (30 mL)

Steps:

-

Coupling: Dissolve the alcohol and the pyridinium phosphate in anhydrous pyridine. Add DCC.[1]

-

Incubation: Stir the sealed reaction vessel in the dark at room temperature for 24–48 hours.

-

Observation: Dicyclohexylurea (DCU) will precipitate as a white solid.

-

-

Quenching: Add 5 mL of water to hydrolyze excess DCC. Stir for 1 hour.

-

Filtration: Filter off the DCU precipitate.[1]

-

Deprotection (Removal of Cyanoethyl group):

-

Add 20 mL of 2M NaOH (or concentrated Ammonium Hydroxide if the product is base-sensitive) to the filtrate.

-

Heat at 60°C for 1 hour. This effects the

-elimination of acrylonitrile, releasing the free phosphate.

-

-

Workup: Neutralize the solution. The product is now a crude organic monophosphate.

Method B: Isolation of Monophosphates via Barium Salt Fractionation

Principle:

This method is used to purify crude phosphorylation mixtures (e.g., from

| Species | Solubility in Water | Solubility in Ethanol/Water |

| Barium Inorganic Phosphate ( | Insoluble | Insoluble |

| Barium Organic Diphosphate | Insoluble (mostly) | Insoluble |

| Barium Organic Monophosphate | Soluble | Insoluble |

Protocol 3: The Barium Separation Workflow

Starting Material: Crude acidic phosphorylation mixture containing Product (R-O-PO3H2) and Excess Inorganic Phosphate (

Steps:

-

Neutralization & Inorganic Removal:

-

Dilute the crude reaction mixture with ice-cold water (10 volumes).

-

Adjust pH to 8.2 using saturated Barium Hydroxide solution (or solid Barium Carbonate for milder conditions).

-

Critical Step: Allow the heavy white precipitate of Inorganic Barium Phosphate to settle for 30 minutes.

-

Filter through a Celite pad.

-

Result: The Solid is waste (inorganic phosphate). The Filtrate contains your Organic Monophosphate (Barium salt).

-

-

Precipitation of Organic Monophosphate:

-

To the clear aqueous filtrate, slowly add 95% Ethanol (or Acetone) with stirring.

-

Ratio: Typically requires 2 to 4 volumes of ethanol per volume of aqueous solution.

-

Observation: The Barium salt of the organic monophosphate will precipitate as a fine white powder or flocculent solid.

-

Chill at 4°C overnight to complete precipitation.

-

-

Collection:

-

Centrifuge or filter the precipitate.

-

Wash with 80% Ethanol, then 100% Ethanol, then Ether.

-

Dry under vacuum over

.

-

Conversion of Barium Salts to Free Acids

Barium salts are stable for storage but often unsuitable for biological assays.

Protocol:

-

Suspend the Barium salt in a minimal volume of water.

-

Add Dowex 50W-X8 (H+ form) resin batch-wise with stirring.

-

Monitor dissolution.[2] As

is captured by the resin, the organic phosphate dissolves as the free acid. -

Filter off the resin.

-

Immediately neutralize the filtrate with NaOH or dilute Ammonia to prevent acid-catalyzed hydrolysis of the phosphate ester bond.

-

Lyophilize to obtain the Sodium or Ammonium salt.

Visual Workflow (Graphviz)

The following diagram illustrates the logic of the Barium Fractionation method (Method B), highlighting the critical separation of inorganic impurities.

Caption: Logical flow for separating organic monophosphates from inorganic phosphate using differential barium salt solubility.

Comparison of Methods

| Feature | Method A: Reagent (Ba-Cyanoethyl) | Method B: Isolation (Ba-Precipitation) |

| Primary Use | Synthesis of specific, sensitive nucleotides. | Purification of bulk sugar phosphates. |

| Cost | High (Specialized reagent). | Low (Commodity chemicals). |

| Scale | Milligram to Gram scale. | Gram to Kilogram scale.[3] |

| Purity | High (Reagent controlled). | Good (dependent on washing efficiency). |

| Key Advantage | Mild deprotection; no acidic conditions. | Removes large excess of inorganic phosphate. |

References

-

Tener, G. M. (1961). "2-Cyanoethyl Phosphate and its use in the Synthesis of Phosphate Esters". Journal of the American Chemical Society, 83(1), 159–168. Link

-

Robison, R. (1922). "A new phosphoric ester produced by the action of yeast juice on hexoses". Biochemical Journal, 16(6), 809–824. (Foundational text on Barium salt isolation of sugar phosphates). Link

-

Levene, P. A., & Raymond, A. L. (1933). "Hexosemonophosphates: Glucose-6-Phosphate". Journal of Biological Chemistry, 102, 317-330. (Detailed protocol on Barium fractionation). Link

-

Neises, B., & Steglich, W. (1978).[1] "Simple Method for the Esterification of Carboxylic Acids". Angewandte Chemie International Edition, 17(7), 522–524. (Reference for DCC coupling mechanism). Link

Sources

Application Notes and Protocols for the Phosphorylation of Nucleosides using Barium 2-Cyanoethyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of 2-Cyanoethyl Phosphate in Nucleotide Synthesis

Phosphorylation, the enzymatic or chemical addition of a phosphate group, is a cornerstone of nucleic acid chemistry and drug development. The synthesis of nucleoside monophosphates is a critical step in the production of oligonucleotides and nucleoside-based therapeutics. The choice of phosphorylating agent and the corresponding protecting group strategy are paramount to achieving high yields and purity.

2-Cyanoethyl phosphate has emerged as a valuable phosphorylating agent due to the unique properties of the 2-cyanoethyl protecting group. This group is stable under neutral and acidic conditions but can be readily cleaved under mild alkaline conditions via a β-elimination mechanism. This orthogonality allows for selective deprotection without compromising other sensitive functionalities within the nucleoside. The use of the barium salt of 2-cyanoethyl phosphate offers advantages in terms of stability and handling of the phosphorylating agent.

These application notes provide a comprehensive guide to the reaction conditions for the phosphorylation of nucleosides using Barium 2-cyanoethyl phosphate, with a specific focus on the synthesis of O⁶-alkyl-2'-deoxyguanosine-5'-monophosphate. The protocols detailed herein are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors.

Chemical Structures and Reaction Scheme

Below are the key molecules involved in the phosphorylation reaction.

Figure 1: General workflow for nucleoside phosphorylation.

Mechanism of Action: The Role of the 2-Cyanoethyl Protecting Group

The 2-cyanoethyl group serves as a temporary protecting group for the phosphate moiety. Its removal is typically achieved by treatment with a mild base, such as aqueous ammonia or 1,8-Diazabicycloundec-7-ene (DBU).[1][2] The reaction proceeds via a β-elimination mechanism, which is initiated by the abstraction of the acidic proton on the carbon adjacent to the cyano group. This results in the formation of acrylonitrile and the deprotected phosphate group.[1][3]

Figure 2: Mechanism of 2-cyanoethyl group deprotection.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the phosphorylation of a nucleoside using Barium 2-cyanoethyl phosphate, followed by the deprotection of the 2-cyanoethyl group. The protocol is exemplified by the synthesis of O⁶-benzyl-2'-deoxyguanosine-5'-monophosphate.

Materials and Reagents